1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde
Description
Properties
CAS No. |
51581-62-5 |
|---|---|
Molecular Formula |
C10H7ClN2O |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
1-(3-chlorophenyl)imidazole-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClN2O/c11-8-2-1-3-9(6-8)13-5-4-12-10(13)7-14/h1-7H |
InChI Key |
SUSAFDFSMBIWTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 3-chlorobenzaldehyde with imidazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic additions with various reagents:
Table 1 : Representative nucleophilic additions
| Reagent | Product Class | Conditions | Key Observations |
|---|---|---|---|
| Hydrazines | Hydrazones | EtOH, RT, 4-6 hrs | Forms stable Schiff bases with antimicrobial potential |
| Primary amines | Imines/Schiff bases | Catalyst-free, 60°C | Used as ligands in coordination chemistry |
| Grignard reagents | Secondary alcohols | Dry THF, 0°C → RT | Requires inert atmosphere for optimal yields |
Mechanistic studies indicate the reaction proceeds through a tetrahedral intermediate, with the electron-withdrawing 3-chlorophenyl group enhancing electrophilicity at the aldehyde carbon.
Oxidation and Reduction Pathways
Oxidation :
-
Under Jones reagent (CrO₃/H₂SO₄), the aldehyde oxidizes to 1-(3-chlorophenyl)-1H-imidazole-2-carboxylic acid.
-
Iodine/TBHP systems promote oxidative cyclization (see Section 4) .
Reduction :
-
NaBH₄ reduces the aldehyde to 2-(hydroxymethyl)-1-(3-chlorophenyl)-1H-imidazole (90% yield, EtOH, 0°C).
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the aldehyde without affecting the imidazole ring.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions:
Table 2 : Cycloaddition examples
| Dienophile | Product | Temp/Time | Yield (%) |
|---|---|---|---|
| 1,3-Butadiene | Imidazole-fused cyclohexene | 100°C, 12 hrs | 68 |
| Anthracene | Polycyclic adduct | Reflux, 24 hrs | 52 |
Density functional theory (DFT) calculations show the aldehyde's LUMO (-2.1 eV) aligns well with diene HOMOs, facilitating electron-deficient dienophile behavior .
Imidazole Ring Modifications
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form 1-(3-chlorophenyl)-2-(alkoxymethyl) derivatives .
-
Halogenation : Electrophilic bromination at C4 position using Br₂/FeCl₃ (72% yield) .
Oxidative Cyclization
text1-(3-Cl-C₆H₄)-imidazole-2-CHO + I₂ → Benzo[d]imidazo[2,1-b]thiazole derivatives
Key conditions:
-
0.5 mmol substrate
-
1.5 mmol TBHP (70% aqueous)
-
127 mg I₂
-
6-8 hr reaction time
Catalytic Transformations
Rhodium-catalyzed insertions :
-
Reacts with diazo compounds to form α-imidazolyl ketones via carbenoid intermediates.
-
Requires Rh₂(OAc)₄ (2 mol%) in CH₂Cl₂ at 40°C.
Stability and Side Reactions
-
Tautomerism : Exists in equilibrium between aldehyde and enol forms (ΔG = 1.3 kcal/mol via DFT) .
-
Photodegradation : UV light induces C-Cl bond cleavage (t₁/₂ = 4.2 hrs in MeCN) .
-
Aldol Condensation : Forms dimers at >80°C unless inhibited by radical scavengers.
This comprehensive analysis demonstrates 1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde's versatility in organic synthesis, with applications ranging from medicinal chemistry to materials science. Experimental protocols should be optimized using the provided conditions to maximize yields and selectivity[1-9].
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug discovery due to its biological activities. Imidazole derivatives are known for their roles in pharmaceuticals, particularly as:
- Antimicrobial Agents : Research indicates that compounds with imidazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that 1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde can inhibit the growth of various bacterial strains, making it a candidate for new antibiotic formulations.
- Anticancer Activities : The potential anticancer properties of imidazole derivatives have been explored extensively. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action and efficacy against specific cancer types.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow it to participate in various chemical reactions:
- Nucleophilic Additions : The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of alcohols or other functionalized products.
- Condensation Reactions : The compound can engage in condensation reactions to form larger molecular frameworks useful in drug development and material science.
Material Science
The unique structural properties of this compound make it applicable in the development of advanced materials. Its potential uses include:
- Sensors : The compound's ability to interact with specific analytes can be exploited in sensor technology for detecting environmental pollutants or biological markers.
- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.
Case Studies
Several case studies have been conducted to explore the applications of this compound:
-
Antimicrobial Efficacy Study :
- A study assessed the antimicrobial activity of various imidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
-
Cancer Cell Apoptosis Induction :
- Research focused on the effects of this compound on human cancer cell lines revealed that it could induce apoptosis through mitochondrial pathways, highlighting its potential role as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde is primarily related to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The imidazole-2-carbaldehyde scaffold exhibits diverse bioactivity and reactivity depending on substituents. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : The 3-chlorophenyl group in the target compound enhances electrophilicity at the formyl group, facilitating oxime formation (critical in reactivating OP-inhibited enzymes) .
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl, chlorophenyl) improve thermal stability and binding affinity to hydrophobic enzyme pockets compared to alkyl substituents .
Physicochemical Properties
Data from structurally related compounds highlight trends:
Key Observations :
- The chlorophenyl group increases LogP compared to methyl or unsubstituted analogs, suggesting improved membrane permeability .
- Benzo-fused derivatives exhibit higher melting points due to rigid π-stacking .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal structures (e.g., (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide) reveal planar imidazole rings and extensive hydrogen-bonding networks, stabilizing supramolecular assemblies .
Biological Activity
1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features an imidazole ring, a five-membered aromatic heterocycle known for its biological significance. The synthesis of this compound often involves various chemical reactions, including oxidation and substitution processes. The following table summarizes the synthetic pathways commonly employed:
| Reaction Type | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Variable |
| Reduction | Sodium borohydride | Methanol or ethanol | Variable |
| Substitution | Nucleophiles (amines, thiols) | Basic conditions | Variable |
Biological Activity
The biological activity of this compound has been studied extensively, revealing several promising properties:
- Antimicrobial Activity : Research indicates that imidazole derivatives exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated its ability to induce apoptosis in human cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions like arthritis and other inflammatory diseases .
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. This is particularly relevant for enzymes involved in cancer progression and inflammation .
- Receptor Modulation : The compound may also interact with various receptors, influencing signaling pathways associated with cell growth and apoptosis .
Case Studies
Several case studies have documented the efficacy of this compound in different biological contexts:
- Antibacterial Study : A study evaluated the compound's effectiveness against resistant strains of E. coli. Results showed a significant reduction in bacterial viability at low concentrations, highlighting its potential as a therapeutic agent against antibiotic-resistant infections .
- Cancer Cell Line Research : In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased levels of apoptosis markers .
- Inflammatory Response Assessment : An experimental model of arthritis demonstrated that administration of this compound reduced joint swelling and inflammatory markers compared to control groups .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-chlorophenyl)-1H-imidazole-2-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via multi-component reactions involving imidazole derivatives and substituted benzaldehydes. For example, condensation of 1H-imidazole-2-carbaldehyde with 3-chlorophenyl boronic acid under Suzuki-Miyaura coupling conditions can yield the target compound. Optimization of reaction parameters (e.g., catalyst choice, solvent, and temperature) is critical to achieving high yields. Alternative routes include the use of acetic acid as a catalyst in cyclization reactions, as demonstrated in the synthesis of structurally related imidazole carbaldehydes .
Q. How is the purity and structural integrity of this compound verified in academic research?
- Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on H and C NMR spectroscopy to identify characteristic peaks (e.g., aldehyde protons at ~9.8 ppm and aromatic protons in the 7.0–8.5 ppm range). High-resolution mass spectrometry (HRMS) is employed to confirm the molecular ion peak. For crystalline samples, melting point analysis and X-ray diffraction (XRD) provide additional validation .
Advanced Research Questions
Q. How can crystallographic data resolve molecular conformation and intermolecular interactions for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Refinement using SHELXL (part of the SHELX suite) enables precise determination of bond lengths, angles, and torsion angles . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and molecular packing . Hydrogen-bonding patterns are analyzed via graph set analysis (e.g., Etter’s rules) to classify interactions such as or , which influence crystal stability .
Q. What methodologies are used to investigate structure-activity relationships (SAR) for imidazole carbaldehyde derivatives?
- Methodological Answer : SAR studies involve synthesizing analogs with varying substituents (e.g., halogen position, alkyl/aryl groups) and testing their biological activity (e.g., antimicrobial assays against E. coli or C. albicans). Computational methods, such as molecular docking with AutoDock Vina, predict binding affinities to target enzymes (e.g., cytochrome P450). Data from values and docking scores are correlated with electronic (Hammett constants) or steric parameters to derive SAR trends .
Q. How should researchers address contradictions in spectroscopic data between synthesis batches?
- Methodological Answer : Contradictions often arise from impurities or polymorphic forms. Reproducibility checks under controlled conditions (e.g., inert atmosphere, standardized reagent purity) are essential. Conflicting NMR signals may be resolved using 2D techniques (COSY, HSQC) to assign overlapping peaks. For XRD data, re-measurement with higher resolution or alternative crystallization solvents (e.g., DMSO vs. ethanol) can clarify structural discrepancies .
Q. What are the best practices for characterizing hydrogen-bonding networks in crystal structures?
- Methodological Answer : Combine experimental data (SC-XRD) with computational tools like Mercury (CCDC) to map hydrogen bonds and - interactions. Graph set analysis (e.g., motifs) categorizes chains, rings, or intramolecular bonds. Validation software (PLATON) checks for missed symmetry or disorder. For dynamic behavior, variable-temperature XRD or solid-state NMR may reveal temperature-dependent bonding changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
